1-(2-Fluorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
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Overview
Description
1-(2-Fluorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a combination of fluorobenzenesulfonyl and imidazo[1,2-b]pyridazin-6-yloxy groups attached to a piperidine ring
Preparation Methods
The synthesis of 1-(2-Fluorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and the subsequent attachment of the fluorobenzenesulfonyl and piperidine groups. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate purification.
Chemical Reactions Analysis
1-(2-Fluorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Radical Reactions: These reactions involve the formation of reactive intermediates with unpaired electrons.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines:
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Imidazo[1,2-b]pyridazine Derivatives: These compounds have been studied as potential mTOR inhibitors and have shown significant anti-proliferative activity against cancer cell lines.
Properties
Molecular Formula |
C18H19FN4O3S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H19FN4O3S/c19-15-3-1-2-4-16(15)27(24,25)22-10-7-14(8-11-22)13-26-18-6-5-17-20-9-12-23(17)21-18/h1-6,9,12,14H,7-8,10-11,13H2 |
InChI Key |
SZEVOALLSRNZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)S(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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